3-Amino-3-(3-bromothiophen-2-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-bromothiophen-2-yl)propanamide: is an organic compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-bromothiophen-2-yl)propanamide typically involves the bromination of thiophene followed by amination and subsequent amidation reactions. The general synthetic route can be summarized as follows:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated thiophene is then subjected to an amination reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(3-bromothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromothiophen-2-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The brominated thiophene ring may play a crucial role in binding to these targets and exerting its effects .
Comparison with Similar Compounds
2-Amino-3-(3-bromothiophen-2-yl)propanamide: Similar structure but with the amino group at a different position.
3-Amino-3-(4-bromothiophen-2-yl)propanamide: Similar structure but with the bromine atom at a different position on the thiophene ring.
Uniqueness: 3-Amino-3-(3-bromothiophen-2-yl)propanamide is unique due to the specific positioning of the amino and bromine groups on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs .
Properties
Molecular Formula |
C7H9BrN2OS |
---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
3-amino-3-(3-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11) |
InChI Key |
VVRVFJGWAMNALR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.